1,1,1-Triphenylpropan-2-one
Overview
Description
1,1,1-Triphenylpropan-2-one, also known as α,α-Diphenylcinnamyl alcohol , is an organic compound with the chemical formula C21H18O . It falls under the class of aromatic ketones . The compound features a phenyl group attached to the α-carbon of a cinnamyl alcohol moiety. Its molecular weight is approximately 286.37 g/mol .
Synthesis Analysis
The synthesis of 1,1,1-Triphenylpropan-2-one involves various methods, including Friedel-Crafts acylation . In this reaction, benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride ). The resulting product is 1,1,1-Triphenylpropan-2-one .
Molecular Structure Analysis
The compound’s molecular structure consists of a cinnamyl alcohol backbone with three phenyl groups attached. The central carbon (α-carbon) bears the cinnamyl alcohol portion, while the three phenyl rings extend from it. The molecule exhibits conjugation due to the presence of alternating single and double bonds .
Chemical Reactions Analysis
- Grignard Reaction : Reacting with Grignard reagents leads to the formation of substituted derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photochemistry and Electron Transfer
1,1,1-Triphenylpropan-2-one has been studied in the context of photochemistry, specifically in the photosensitized electron transfer carbon-carbon bond cleavage of related radical cations. For example, research involving compounds like 1,1,2,2-tetraphenylethane and 2-(4-methoxy-phenyl)-1,1-diphenyl-2-niethylpropane, which are structurally similar to 1,1,1-Triphenylpropan-2-one, showed a one-to-one correspondence of products derived from the carbocation fragment and the carbanion derived from the initially formed radical fragment. This area of study is significant in understanding the behavior of radical ions in photochemical processes (Okamoto & Arnold, 1985).
Molecular Mechanics of Diastereoisomers
The molecular mechanics of diastereoisomers with phenyl groups on neighboring carbon atoms, similar to the structure of 1,1,1-Triphenylpropan-2-one, have been systematically studied. This research is crucial in understanding the conformations and energy contributions in systems with complex phenyl group interactions, which is relevant for the performance of molecular mechanics force fields like MM2 (Ivanov & Pojarlieff, 1988).
Epoxidation Studies
The compound has also been involved in studies related to epoxidation, where researchers investigated the oxidation of similar structures like 1,1,2-triphenylpropene-1 by chromic oxide. These studies contribute to a better understanding of the mechanisms and efficiencies of different types of oxidizing agents in organic chemistry (Moussa, 2007).
Acid Catalyzed Fragmentation
The behavior of similar compounds under acidic conditions, like the formation of isoxazolines from 1-aci-nitro-1,2,2-triphenylpropane, reveals insights into the acid-catalyzed fragmentation processes. This can be crucial for understanding reactions in organic synthesis and the stability of certain chemical structures under different conditions (Kazlauskas & Pinhey, 1975).
Synthesis of Novel Ligands
Research has been conducted on the synthesis of novel ligands, such as tripod-like ligands, using 1,1,1-Triphenylpropan-2-one derivatives. These studies are significant for developing new materials with potential applications in catalysis and materials science (Liu, Yieh, & Lu, 1989).
Photoinduced Nucleophilic Addition
The photoinduced nucleophilic addition to aryl-substituted alkenes in the presence of p-dicyanobenzene is another area where similar compounds to 1,1,1-Triphenylpropan-2-one have been studied. This research contributes to the understanding of photochemical reactions in organic synthesis, providing insights into the mechanisms and outcomes of these reactions (Yamashita, Shiomori, Yasuda, Shima, 1991).
properties
IUPAC Name |
1,1,1-triphenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c1-17(22)21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIVBWLOLYCDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305490 | |
Record name | 1,1,1-triphenylpropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Triphenylpropan-2-one | |
CAS RN |
795-36-8 | |
Record name | NSC170883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-triphenylpropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-TRIPHENYLACETONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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